![molecular formula C19H18N2S B15348290 N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline CAS No. 65913-06-6](/img/structure/B15348290.png)
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline is an organic compound belonging to the class of benzothiazoles, which are known for their wide-ranging biological activities. This compound is characterized by its unique structure, combining a benzothiazole moiety with a phenyl group and an aniline derivative, contributing to its multifaceted chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline involves the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde. This reaction typically occurs under acidic or basic conditions, often facilitated by a catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial synthesis may utilize batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Yielding thiol derivatives.
Substitution: Such as electrophilic aromatic substitution reactions, where the phenyl ring is modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are frequently used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in the presence of halogenating agents.
Major Products
Depending on the reaction, major products can include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potentially useful as a lead compound in drug development for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Common pathways include apoptosis induction in cancer cells, enzyme inhibition in microbial pathogens, and modulation of immune responses.
Comparación Con Compuestos Similares
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline stands out due to its unique combination of structural elements, which confer distinct biological activities. Similar compounds include:
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Phenyl-Aniline Compounds: Often used in the synthesis of dyes and pigments.
Thiazole Analogues: Investigated for their pharmacological activities, particularly in cancer and infectious disease research.
Propiedades
Número CAS |
65913-06-6 |
|---|---|
Fórmula molecular |
C19H18N2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C19H18N2S/c1-3-9-15(10-4-1)20-19-21(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-6,9-12H,7-8,13-14H2 |
Clave InChI |
LQDXAYSBJILENR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



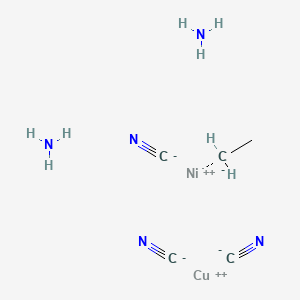
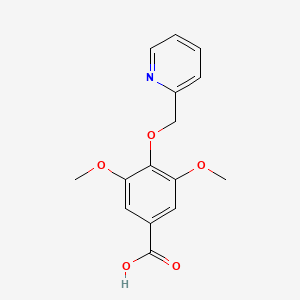
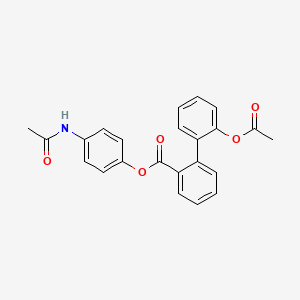
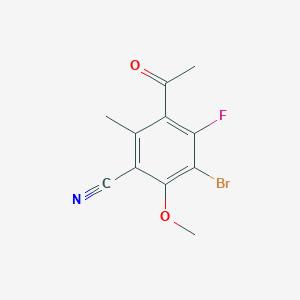
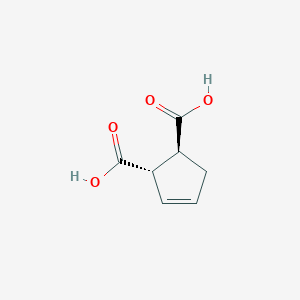
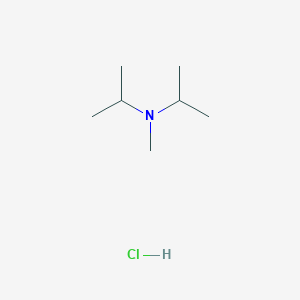
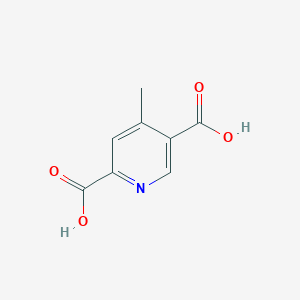
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
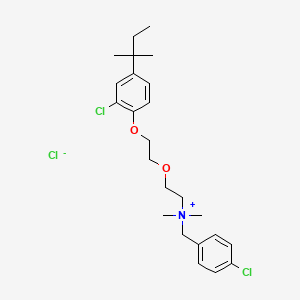
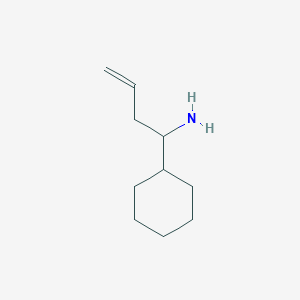
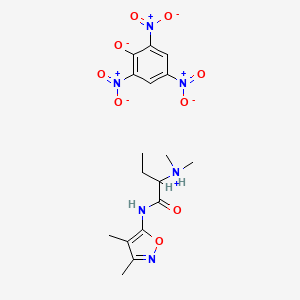

![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
